molecular formula C21H29ClN4O7 B2378801 Pomalidomide-PEG3-C2-NH2 hydrochloride CAS No. 2446474-09-3

Pomalidomide-PEG3-C2-NH2 hydrochloride

Cat. No.: B2378801
CAS No.: 2446474-09-3
M. Wt: 484.93
InChI Key: QWILZBRPTQSQLW-UHFFFAOYSA-N
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Description

Pomalidomide-PEG3-C2-NH2 hydrochloride: is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound is significant in the field of targeted protein degradation, allowing for the rapid conjugation with carboxyl linkers due to the presence of an amine group .

Mechanism of Action

Target of Action

The primary target of Pomalidomide-PEG3-Amine HCl salt, also known as Pomalidomide-PEG3-C2-NH2 hydrochloride, is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

Pomalidomide-PEG3-Amine HCl salt is an immunomodulatory agent with antineoplastic activity . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand . This compound enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . It inhibits the proliferation and induces apoptosis of various tumor cells .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, particularly in multiple myeloma cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored at -5°C, kept dry, and avoid sunlight to maintain its stability . Furthermore, the compound’s water solubility and stability can be enhanced in its salt form .

Biochemical Analysis

Biochemical Properties

Pomalidomide-PEG3-Amine HCl salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the protein Cereblon (CRBN) . The compound’s interaction with CRBN is crucial for its function in the PROTAC technology .

Cellular Effects

The cellular effects of Pomalidomide-PEG3-Amine HCl salt are primarily related to its role in targeted protein degradation . It influences cell function by enabling the synthesis of molecules for targeted protein degradation . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pomalidomide-PEG3-Amine HCl salt involves its interaction with the protein Cereblon (CRBN) . This interaction enables the synthesis of molecules for targeted protein degradation . The compound exerts its effects at the molecular level through this interaction, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of molecules for targeted protein degradation .

Dosage Effects in Animal Models

Pomalidomide, a related compound, has been studied in animal models of multiple myeloma .

Metabolic Pathways

The metabolic pathways of Pomalidomide-PEG3-Amine HCl salt involve cytochrome P450-mediated hydroxylation with subsequent glucuronidation . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .

Transport and Distribution

It is known that the compound is used in the synthesis of molecules for targeted protein degradation .

Subcellular Localization

It is known that the compound is used in the synthesis of molecules for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-PEG3-C2-NH2 hydrochloride involves the reaction of pomalidomide with polyethylene glycol (PEG) and an amine group. The process typically includes the following steps:

    Activation of Pomalidomide: Pomalidomide is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).

    PEGylation: The activated pomalidomide is then reacted with polyethylene glycol (PEG) to form a PEGylated intermediate.

    Amine Functionalization: The PEGylated intermediate is further reacted with an amine group to introduce the amine functionality.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG3-C2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various PEGylated derivatives and conjugates used in targeted protein degradation .

Scientific Research Applications

Pomalidomide-PEG3-C2-NH2 hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of PROTACs and other targeted protein degraders.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in the development of new materials and drug delivery systems

Comparison with Similar Compounds

  • Pomalidomide-PEG4-Amine HCl salt
  • Pomalidomide-PEG6-Amine HCl salt
  • Lenalidomide-PEG3-Amine HCl salt
  • Thalidomide-PEG3-Amine HCl salt

Uniqueness: Pomalidomide-PEG3-C2-NH2 hydrochloride is unique due to its specific PEGylation length (three ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly effective in forming stable conjugates for targeted protein degradation .

Properties

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWILZBRPTQSQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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